molecular formula C27H22O12 B1674889 Lithospermic acid CAS No. 28831-65-4

Lithospermic acid

Cat. No.: B1674889
CAS No.: 28831-65-4
M. Wt: 538.5 g/mol
InChI Key: UJZQBMQZMKFSRV-RGKBJLTCSA-N
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Mechanism of Action

Target of Action

Lithospermic Acid (LA), a plant-derived polycyclic phenolic carboxylic acid, primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-Activated Protein Kinase α (AMPKα) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . AMPKα is an enzyme that plays a role in cellular energy homeostasis .

Mode of Action

LA activates Nrf2 and promotes the phosphorylation of AMPKα . This activation leads to an increase in nuclear translocation and phosphorylation of Nrf2, promoting the Nrf2/HO-1 pathway . LA also selectively activates endothelial Nitric Oxide Synthase (eNOS), which plays a crucial role in regulating vascular function .

Biochemical Pathways

The activation of Nrf2 by LA leads to the promotion of the Nrf2/HO-1 pathway . This pathway plays a critical role in cellular defense against oxidative stress. The activation of AMPKα by LA leads to the promotion of eNOS, which is crucial for vascular function .

Result of Action

LA has been identified for its pharmacological management for neuroprotection and hepatoprotection . It has been shown to ameliorate myocardial ischemia and reperfusion injury by reducing oxidative stress and cardiomyocytes apoptosis . It also attenuates infarct area and decreases levels of Troponin T (TnT) and Creatine Kinase-MB (CK-MB) in plasma following myocardial ischemia and reperfusion surgery .

Action Environment

The action of LA can be influenced by environmental factors such as oxygen levels. For instance, under low oxygen conditions, LA undergoes a degradation process . This suggests that the efficacy and stability of LA could be affected by environmental conditions such as oxygen levels.

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Lithospermic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include derivatives such as heptamethyllithospermate and other modified benzo[b]furan compounds .

Scientific Research Applications

Lithospermic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Lithospermic acid is often compared with other phenolic acids such as rosmarinic acid and salvianolic acid B. While all these compounds share antioxidative and anti-inflammatory properties, this compound is unique due to its specific molecular structure and its ability to activate the Nrf2 pathway more effectively . Similar compounds include:

This compound stands out due to its potent and diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZQBMQZMKFSRV-RGKBJLTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314665
Record name (+)-Lithospermic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28831-65-4
Record name (+)-Lithospermic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28831-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithospermic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Lithospermic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LITHOSPERMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of LA is C36H30O16, and its molecular weight is 718.59 g/mol.

ANone: Yes, numerous research papers utilize spectroscopic methods to characterize LA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed to confirm its structure and analyze its presence in various samples. [, , , , ]

ANone: Research suggests LA exerts its effects through multiple pathways. One well-studied target is the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. LA demonstrates inhibitory activity against ACE, contributing to its antihypertensive properties. [] Additionally, LA has been shown to activate Nrf2, a transcription factor involved in cellular antioxidant defense mechanisms. [] Another significant target is the HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication. LA acts as a non-covalent inhibitor of NC, hindering the virus's ability to replicate. []

ANone: LA's interaction with its targets leads to various beneficial effects:

  • Antioxidant Effects: LA demonstrates potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. It achieves this by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , ]
  • Anti-inflammatory Effects: LA exhibits anti-inflammatory activity, potentially by modulating cytokine production and reducing inflammatory cell infiltration. [, ]
  • Cardioprotective Effects: LA protects against myocardial ischemia-reperfusion injury by activating eNOS and the Nrf2/HO-1 signaling pathway via phosphorylation of AMPKα. []
  • Hepatoprotective Effects: LA safeguards the liver against damage induced by toxins like carbon tetrachloride (CCl4), likely through its antioxidant and anti-inflammatory properties. []
  • Anti-HIV Activity: LA's inhibitory action on HIV-1 NC makes it a promising candidate for developing novel anti-HIV therapies. []

ANone: Studies in rats reveal that LA is rapidly absorbed and widely distributed to peripheral tissues after administration. [, ] It undergoes enterohepatic circulation, implying that it's reabsorbed from the intestines after initial metabolism. LA is primarily eliminated through biliary excretion, meaning it's metabolized in the liver and excreted in bile. [, ]

ANone: Research suggests a strong structure-activity relationship for LA and its analogs. For instance, magnesium lithospermate B and lithospermic acid B, both tetramers of caffeic acid and structurally similar to LA, display greater protective effects on renal cells compared to this compound (a trimer) or rosmarinic acid (a dimer). [] This highlights the importance of the size and specific structural features of LA analogs for their biological activity. [, ]

ANone: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and diode-array detection (DAD) are commonly used for qualitative and quantitative analysis of LA in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , ]

ANone: While specific regulations vary between countries, quality control measures for LA typically involve ensuring its identity, purity, and content in plant materials, extracts, and formulations. This is usually accomplished through standardized analytical methods like HPLC and appropriate reference standards. []

ANone: In vitro studies demonstrate LA's protective effects against various cellular insults, such as hypoxia-reoxygenation injury in renal cells [] and carbon tetrachloride-induced oxidative damage in liver cells. [] Animal models further support these findings, showing that LA protects against myocardial ischemia-reperfusion injury, [] attenuates intestinal injury caused by ischemia-reperfusion, [] and ameliorates psoriasis-like dermatitis in mice. []

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